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Compound of Interest

Compound Name: Tin-bromine

Cat. No.: B14679306

An in-depth exploration of the theoretical modeling, experimental synthesis, and
characterization of tin bromide clusters, providing a crucial resource for scientists and
professionals in materials science and drug development.

This technical guide delves into the quantum mechanical modeling of tin bromide clusters,
offering a comprehensive overview of the computational methods, structural properties, and
electronic characteristics that govern their behavior. Tin bromide clusters, as part of the broader
family of metal halide perovskites, are of significant interest for their potential applications in
optoelectronics, catalysis, and photovoltaics. This document provides a consolidated resource
of theoretical data, experimental procedures, and conceptual workflows to aid researchers in
this rapidly evolving field.

Theoretical Modeling of Tin Bromide Clusters

Quantum mechanical modeling, particularly Density Functional Theory (DFT), has proven to be
an invaluable tool for predicting and understanding the properties of tin bromide clusters. These
computational approaches provide insights into geometric structures, electronic band
structures, and formation energies, which are critical for designing novel materials with tailored
functionalities.

Computational Methods

A variety of computational methods are employed to model tin bromide clusters, each with its
own strengths and limitations. The choice of method often depends on the desired accuracy
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and the computational resources available.

A general workflow for DFT calculations on perovskite materials, including tin bromide clusters,
involves several key steps:

 Structural Optimization: Initial atomic coordinates are relaxed to find the minimum energy
geometry. This is a crucial step to obtain a stable and physically realistic structure.

o Self-Consistent Field (SCF) Calculation: The electron density and effective potential are
iteratively calculated until a self-consistent solution is reached.

» Non-Self-Consistent Field (NSCF) Calculation: This step is often performed on a denser k-
point mesh to obtain more accurate electronic band structures and density of states.[1]

e Post-Processing: The results from the SCF and NSCF calculations are then used to compute
various properties of interest, such as band structures, density of states, and optical
properties.

Different exchange-correlation functionals are used within DFT to approximate the complex
electron-electron interactions. Common choices for tin bromide systems include the Perdew—
Burke—Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) and
hybrid functionals like HSEO6, which incorporate a portion of exact Hartree-Fock exchange to
improve the accuracy of band gap predictions.[2]

Calculated Structural and Electronic Properties

DFT calculations provide a wealth of quantitative data on the structural and electronic
properties of tin bromide clusters. This data is essential for understanding their stability,
reactivity, and potential applications.

Table 1: Calculated Structural Parameters of Tin Bromide Clusters
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Br-Sn-Br Lattice
Cluster/Co Sn-Br Bond
Method Bond Angle Parameter Reference
mpound Length (A) i
() (R)
2.57 (in 98.3 (in
SnBr2 (gas
hase) DFT vacuo), 2.61 vacuo), 95.3 - [3]
ase
P (in DMSO) (in DMSO)
CsSnBrs WC-GGA - - a=5776
CsSnBr3 PBE-GGA 2.94125 - a=5.882 [2]
Pb-Br: a=6.13,
Cs2PbzI3Brs GGA-PBE shorter than - b=6.14, [4]
Pb-I c=12.24
Pb-Br: a=6.18,
Cs2Pb2IsBr GGA-PBE shorter than - b=6.18, [4]
Pb-I c=12.33
Pb-Br: a=12.42,
CssPbslIBrs GGA-PBE shorter than - b=12.42, [4]
Pb-I c=12.42

Table 2: Calculated Electronic and Energetic Properties of Tin Bromide Clusters
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Formation
Cluster/Compo
d Method Band Gap (eV) Energy Reference
un
(eV/atom)

0.610 (direct at
CsSnBrs WC-GGA _ -

R-point)
CsSnBrs PBE-GGA 0.6338 -1.27929 [2]
CsSnBr3 HSEO06 1.1162 - [2]
12.5% Ni-doped

HSE06 1.4343 - [2]

CsSnBrs

1.272 (direct at
CsSnBr3 TB-mBJ o - [5][6]

R-direction)

1.692 (direct at
Cs2PbzIsBrs3 GGA-PBE ] - [4]

Z-point)

1.520 (direct at
Cs2Pb2lsBr GGA-PBE _ - [4]

Z-point)

1.901 (direct at
CssPbslBrs GGA-PBE - [4]

R-point)

Experimental Protocols

The synthesis and characterization of tin bromide clusters are crucial for validating theoretical

models and for developing real-world applications. A variety of experimental techniques are

employed to produce and analyze these materials.

Synthesis of Tin Bromide Clusters

2.1.1. Synthesis of CsSnBrs Nanocrystals (Hot-Injection Method)

This method involves the rapid injection of precursors into a hot solvent to induce nucleation

and growth of nanocrystals.

e Precursor Preparation:
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o Cs-oleate: Cesium carbonate (Cs2COs), oleic acid (OA), and 1-octadecene (ODE) are
mixed and heated under vacuum to remove water and oxygen. The mixture is then heated
under an inert atmosphere (e.g., Argon) until the Cs2COs fully reacts. The resulting Cs-
oleate solution is preheated before injection.

o Tin precursor: Tin(ll) bromide (SnBrz) is dissolved in a coordinating solvent like tri-n-
octylphosphine (TOP) to prevent precipitation.

« Injection: The tin precursor solution is injected into a hot solution containing the Cs-oleate
precursor, oleic acid, and oleylamine at a specific temperature (e.g., 170 °C) to initiate
nanocrystal formation.

 Purification: The synthesized nanocrystals are then purified through centrifugation and
redispersion in a suitable solvent.

2.1.2. Synthesis of (PEA)2SnBra (2D Perovskite)

Two-dimensional (2D) perovskites like phenylethylammonium tin bromide ((PEA)2SnBra) can
be synthesized through solution-phase methods.

e Procedure: Phenylethylammonium bromide is reacted with tin bromide under specific
reaction conditions to yield single crystals of (PEA)2SnBra. By controlling these conditions, it
is also possible to synthesize the zero-dimensional (OD) analogue, [(PEA)4SnBre]
[(PEA)Br]2[CCI2H2]2.[7][8][9] Interestingly, a reversible transformation between the 0D and
2D structures can be induced by the presence or absence of dichloromethane.[7][8][9]

Characterization Techniques

A suite of characterization techniques is used to determine the structural, morphological, and
compositional properties of the synthesized tin bromide clusters.

» X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure
and phase purity of the synthesized materials. The diffraction pattern provides information
about the lattice parameters and the arrangement of atoms within the crystal.[4][10]

o X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to
determine the elemental composition and chemical states of the atoms in the material. It is
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particularly useful for identifying the oxidation state of tin (Sn2* vs. Sn**) on the surface of

the clusters.[3]

e Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These
microscopy techniques are used to visualize the morphology, size, and shape of the
nanocrystals.

» Vibrational Spectroscopy (Raman and IR): Raman and Infrared (IR) spectroscopy are used
to probe the vibrational modes of the molecules. These techniques can provide information
about the bonding and local structure of the tin bromide clusters. The Raman spectra of
(PEA)2PbBr4, a related compound, show several dominant bands at room temperature,
which resolve into more distinct vibrational modes at lower temperatures.[11]

Visualizing Complex Processes in Tin Bromide
Clusters

Graphviz diagrams are used to visually represent complex workflows and relationships,
providing a clear and concise overview of the processes involved in the study of tin bromide

clusters.
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A generalized computational workflow for DFT calculations of perovskite materials.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b14679306?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14679306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Photoexcitation

@n Absorptio@

Fxcitation

y

»| Free Exciton (FE) State [----------~- .

Self-Trapping
(Lattice Distortion)

Radiative Decay | Self-Trapped Exciton (STE) State
A

Radiative Decay
4

Radiative Recombination

STE Emission
(Broadband)

FE Emission
(Narrow Band)

Ground State (G)

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14679306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Acceptor Material
(e.g., TiO2)

k Valence Band (VB) »| Conduction Band (CB)

Hole Transfer
Donor Material
(e.g., Perovskite)

Electron Transfer

\
Valence Band (VB) Conduction Band (CB)

Photon (hv) Photoexcitation T

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b14679306#quantum-mechanical-modeling-of-tin-
bromide-clusters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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